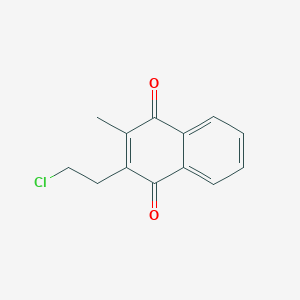
Naphthalene, 1-(1-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-(1-methyl-2-propenyl)-, also known as 1-(1-methyl-2-propenyl)naphthalene, is an organic compound with the molecular formula C13H12. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 1-methyl-2-propenyl group. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1-(1-methyl-2-propenyl)-, typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-methyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1-(1-methyl-2-propenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfo, and halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 1-(1-methyl-2-propenyl)-, has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules and potential effects on living organisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of naphthalene, 1-(1-methyl-2-propenyl)-, involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic attack due to the electron-rich aromatic ring, leading to the formation of substituted derivatives.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its chemical structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 1-(2-propenyl)-: Similar in structure but with a different position of the propenyl group.
Naphthalene, 1-methyl-: Lacks the propenyl group, making it less reactive in certain reactions.
Naphthalene, 2-methyl-1-propyl-: Another derivative with different alkyl substitution.
Uniqueness
Naphthalene, 1-(1-methyl-2-propenyl)-, is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it valuable for targeted chemical synthesis and specialized applications in research and industry .
Propiedades
Número CAS |
114812-00-9 |
|---|---|
Fórmula molecular |
C14H14 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-but-3-en-2-ylnaphthalene |
InChI |
InChI=1S/C14H14/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3 |
Clave InChI |
FPPAXQRBHIIHGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)






![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)


![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)

